![molecular formula C16H18N2OS B4644540 2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4644540.png)
2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide
Descripción general
Descripción
2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide, also known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cancer cell growth, neurotransmitter release, and other physiological processes. 2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling and proliferation. 2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide has also been shown to modulate the activity of ion channels, which are involved in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter release, and the reduction of oxidative stress. 2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins, which allows for the study of specific physiological processes. However, one limitation of using 2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide, including the development of new drugs based on its structure, the exploration of its potential as a neuroprotective agent, and the investigation of its role in other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of 2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide and its potential side effects.
Aplicaciones Científicas De Investigación
2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, 2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide has been used as a lead compound for developing new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-20-15-8-6-12(7-9-15)10-13(11-17)16(19)18-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,18,19)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIRQZKNPNBPBH-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloro-3-pyridinyl)-2-{[5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4644465.png)
![N-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4644469.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(2-hydroxybutyl)propanamide](/img/structure/B4644491.png)
![4-(4-methoxyphenyl)-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B4644494.png)
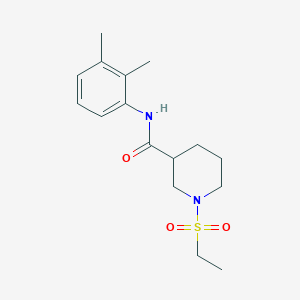
![3-(cyclohexylmethyl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4644522.png)
![ethyl 3-{6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4644525.png)
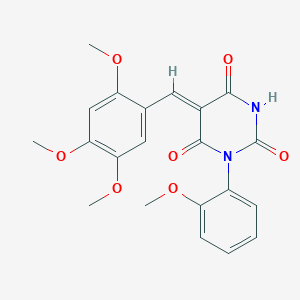
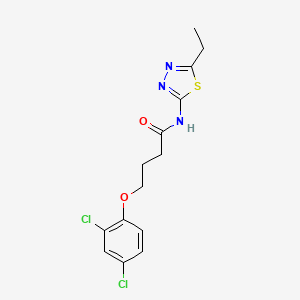
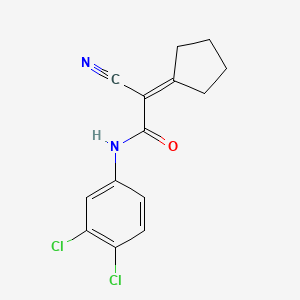
![2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4644558.png)
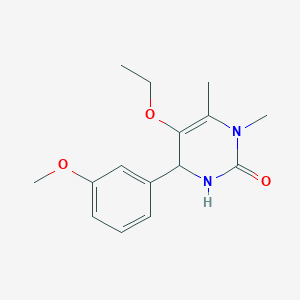
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4644574.png)